molecular formula C40H56BN B094143 Tetrabutylammonium tetraphenylborate CAS No. 15522-59-5

Tetrabutylammonium tetraphenylborate

Cat. No.: B094143
CAS No.: 15522-59-5
M. Wt: 561.7 g/mol
InChI Key: ZHCCBGAUZWZGQV-UHFFFAOYSA-N
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Description

Tetrabutylammonium tetraphenylborate is an organoboron compound with the molecular formula C40H56BN. It is commonly used in electrochemical analysis and as a supporting electrolyte in various chemical reactions. The compound is known for its high purity and stability, making it a valuable reagent in both academic and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylammonium tetraphenylborate can be synthesized by reacting tetrabutylammonium bromide with sodium tetraphenylborate in an aqueous solution. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar procedure but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of organic solvents, such as acetone, can enhance the solubility of the reactants and facilitate the precipitation process .

Chemical Reactions Analysis

Types of Reactions: Tetrabutylammonium tetraphenylborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetrabutylammonium tetraphenylborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Tetrabutylammonium tetraphenylborate is unique due to its high stability and ability to form stable ion pairs with a wide range of anions. This property makes it particularly valuable in electrochemical studies and as a catalyst in organic synthesis .

Properties

IUPAC Name

tetrabutylazanium;tetraphenylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B.C16H36N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-20H;5-16H2,1-4H3/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCCBGAUZWZGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165858
Record name Tetrabutylammonium tetraphenylborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15522-59-5
Record name Tetrabutylammonium tetraphenylborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15522-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabutylammonium tetraphenylborate
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Record name Tetrabutylammonium tetraphenylborate
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Record name Tetrabutylammonium tetraphenylborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tetrabutylammonium tetraphenylborate?

A1: this compound has the molecular formula C48H68BN and a molecular weight of 641.82 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, several studies utilize Fourier-transform infrared (FTIR) spectroscopy to analyze the molecular interactions of Bu4NBPh4 in various solvent systems. These studies provide information on ion–dipole interactions and hydrogen bond formation. []

Q3: What is the typical role of Bu4NBPh4 in electrochemical studies?

A3: Bu4NBPh4 is frequently used as a supporting electrolyte in non-aqueous electrochemistry due to its high solubility and electrochemical inertness in a wide potential window. [, , , ]

Q4: Is Bu4NBPh4 suitable for high-energy applications like lithium batteries?

A4: Research indicates that Bu4NBPh4 is employed in propylene carbonate-based electrolytes, a common solvent for high-energy lithium batteries. This suggests potential applicability in such systems. []

Q5: Does Bu4NBPh4 exhibit any catalytic activity?

A5: While not a catalyst itself, research demonstrates its use in catalytic systems. For instance, Bu4NBPh4 acts as a catalyst in the reactive extrusion of poly(lactic acid) and polycarbonate blends, promoting interchange reactions and copolymer formation. [, ]

Q6: Has Bu4NBPh4 been investigated using computational methods?

A6: Though limited information is available on Bu4NBPh4 specifically, computational studies exist on related tetraalkylammonium salts. For example, theoretical calculations have been employed to determine the Stokes radii of tetraalkylammonium ions in various solvents. []

Q7: How does the structure of tetraalkylammonium salts, like Bu4NBPh4, influence their properties?

A7: Research indicates a correlation between the size of the alkyl groups in tetraalkylammonium salts and their association constants in solvents. Generally, larger alkyl groups lead to decreased association. [] Furthermore, studies demonstrate that Bu4N+ and Ph4B+ exhibit strong solvophobic interactions in various solvents due to their bulky structures. []

Q8: What analytical techniques are commonly employed to study Bu4NBPh4?

A8: Numerous analytical methods are used to characterize and quantify Bu4NBPh4 and its behaviour in various systems. These include:

  • Conductometry: Utilized to determine limiting molar conductivity, association constants, and information about ion-pairing and triple-ion formation. [, , , , , , , , , , , ]
  • Electrocapillary measurements: Used to study the electrical double layer at the interface between two immiscible electrolyte solutions, where Bu4NBPh4 is often used in the organic phase. [, , ]
  • Chronoamperometry, Cyclic voltammetry, and Chronopotentiometry: Employed to study ion transfer kinetics at liquid/liquid interfaces. [, , , , ]
  • Ultrasonic velocity measurements: Used to determine isentropic compressibilities, providing information about ion-solvent interactions. [, , ]

Q9: Are there any alternatives to Bu4NBPh4 in its various applications?

A9: The choice of alternative electrolytes depends on the specific application and solvent system. Other tetraalkylammonium salts, such as tetrabutylammonium bromide (Bu4NBr), are frequently studied alongside Bu4NBPh4. [, , , , , ] The choice depends on factors like solubility, conductivity, and electrochemical window required for the specific application.

Q10: What resources are crucial for research involving Bu4NBPh4?

A10: Essential resources for this research field include:

    Q11: How has the use of Bu4NBPh4 evolved in research?

    A11: While specific historical milestones are not detailed in the provided research, the extensive use of Bu4NBPh4 across diverse applications, including electrochemistry, polymer science, and analytical chemistry, highlights its longstanding significance as a versatile research tool.

    Q12: What are some examples of cross-disciplinary applications of Bu4NBPh4?

    A12: The research showcases the interdisciplinary nature of Bu4NBPh4 research:

    • Electrochemistry & Material Science: Bu4NBPh4 plays a key role in studying and developing electrochemical devices like lithium batteries, demonstrating the synergy between these fields. []
    • Analytical Chemistry & Material Science: The compound is utilized in developing electrochemical sensors for various analytes, highlighting the combined expertise from both areas. [, ]
    • Polymer Chemistry & Material Science: Bu4NBPh4 is employed as a catalyst in reactive extrusion processes for modifying polymer properties, emphasizing the interconnectivity of these disciplines. [, ]

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